molecular formula C10H10F3NO2 B579128 Methyl 3,3,3-trifluoro-2-phenylalaninate CAS No. 15467-28-4

Methyl 3,3,3-trifluoro-2-phenylalaninate

Cat. No.: B579128
CAS No.: 15467-28-4
M. Wt: 233.19
InChI Key: SWUSMICEFKSMCE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3,3-trifluoro-2-phenylalaninate: is a chemical compound with the molecular formula C10H10F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-phenylalaninate typically involves the esterification of 3,3,3-trifluoro-2-phenylalanine with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-phenylalaninate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into the medicinal properties of this compound includes its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoro-2-phenylpropanoate
  • Methyl 3,3,3-trifluoro-2-phenylbutanoate
  • Methyl 3,3,3-trifluoro-2-phenylpentanoate

Comparison: Methyl 3,3,3-trifluoro-2-phenylalaninate is unique due to its specific structure, which includes a phenylalanine derivative with a trifluoromethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the trifluoromethyl group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Methyl 3,3,3-trifluoro-2-phenylalaninate is a compound of significant interest in biochemical research due to its unique structural properties and biological activity. This article explores its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H10F3NO2C_{11}H_{10}F_3NO_2. The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity to various biological targets, making it a valuable tool in drug development and enzyme studies.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, while the phenylalanine moiety allows it to mimic natural substrates in enzymatic reactions. This dual functionality facilitates studies on enzyme inhibition and protein interactions.

Key Interactions

  • Enzyme Binding : The compound acts as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism.
  • Hydrogen Bonding : Its structure allows for potential hydrogen bonding interactions with target proteins, enhancing specificity.

Biological Applications

This compound has several applications in biological research:

  • Enzyme Inhibition Studies : Used to probe the mechanisms of action of enzymes that metabolize phenylalanine.
  • Drug Design : Serves as a scaffold for developing new therapeutics targeting metabolic disorders.
  • Protein Interaction Studies : Its structural similarity to phenylalanine allows for the investigation of protein-ligand interactions.

Case Studies

  • Enzyme Kinetics : In a study examining the inhibition of branched-chain amino acid transaminases (BCATs), this compound was shown to effectively inhibit these enzymes at micromolar concentrations. This inhibition was linked to the structural features that mimic natural substrates ( ).
  • Fluorinated Amino Acids : Research involving fluorinated derivatives has demonstrated that this compound can alter protein stability and function through electrostatic interactions. This property is particularly useful in understanding protein folding and dynamics ( ).

Comparative Analysis

Compound NameStructural FeaturesBiological ActivityApplications
This compoundTrifluoromethyl groupEnzyme inhibitorDrug design, enzyme studies
Methyl 3,3,3-Trifluoro-N-acetyl-2-phenylalaninateAcetyl group instead of formylDifferent binding propertiesSimilar applications but varied specificity
Methyl 3,3,3-Trifluoro-N-formyl-2-phenylalaninateFormyl group presentEnhanced reactivityBroader applications in organic synthesis

Properties

IUPAC Name

methyl (2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-8(15)9(14,10(11,12)13)7-5-3-2-4-6-7/h2-6H,14H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUSMICEFKSMCE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@](C1=CC=CC=C1)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721716
Record name Methyl (2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15467-28-4
Record name Methyl (2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.